(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) is a chiral compound with a thiophene ring substituted with a carboxylic acid and an aminotetrahydro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid, 3-aminotetrahydro-2,2-dimethyl-, ®- (9CI): This compound has a similar structure but differs in the stereochemistry and the presence of additional methyl groups.
Thiophene-3-carboxylic acid: Lacks the aminotetrahydro group but shares the thiophene ring and carboxylic acid functionality.
Uniqueness
3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) is unique due to its specific stereochemistry and the presence of both the aminotetrahydro and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(3S)-3-aminothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
SAKWWHXZZFRWCN-RXMQYKEDSA-N |
Isomeric SMILES |
C1CSC[C@]1(C(=O)O)N |
Canonical SMILES |
C1CSCC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.